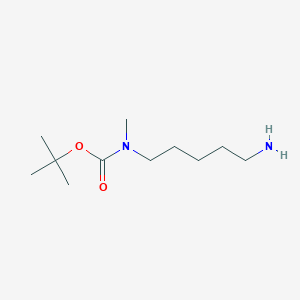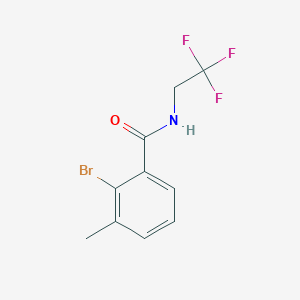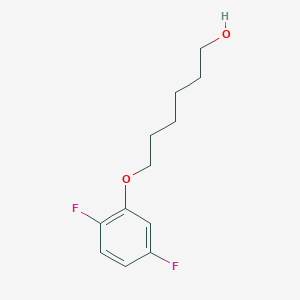
8-Chloro-5-methylquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-5-methylquinolin-2(1H)-one is a heterocyclic compound belonging to the quinolinone family Quinolinones are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-5-methylquinolin-2(1H)-one typically involves the chlorination of 4-hydroxy-8-methylquinolin-2-one. This process can be achieved using a mixture of phosphoryl chloride and phosphorus pentachloride . The reaction conditions include heating the mixture to facilitate the chlorination process. Another method involves the reaction of 2-chloro-8-methylquinoline-3-carbaldehyde with appropriate reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as mentioned above. The scalability of these methods ensures the efficient production of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-5-methylquinolin-2(1H)-one undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 8-position can be substituted with various nucleophiles, leading to the formation of 4-substituted quinolin-2-ones.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as thiourea, hydrazine, and azides can be used under appropriate conditions to achieve substitution reactions.
Oxidation and Reduction: Standard oxidizing and reducing agents can be employed, although specific examples are not extensively documented.
Major Products Formed
The major products formed from these reactions include various 4-substituted quinolin-2-ones and their thione analogues .
Scientific Research Applications
8-Chloro-5-methylquinolin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Biological Research: It serves as a scaffold for the development of biologically active molecules, aiding in the study of various biological pathways and mechanisms.
Industrial Applications: The compound is used in the synthesis of dyes, catalysts, and other industrially relevant materials.
Mechanism of Action
The mechanism of action of 8-Chloro-5-methylquinolin-2(1H)-one involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . The exact molecular targets and pathways for this specific compound may vary depending on its application.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
8-Chloro-5-methylquinolin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine and methyl groups at the 8 and 5 positions, respectively, differentiate it from other quinolinone derivatives, making it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
8-chloro-5-methyl-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-6-2-4-8(11)10-7(6)3-5-9(13)12-10/h2-5H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHZLDYVLOCFAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=O)NC2=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![6-[4-(Trifluoromethoxy)phenoxy]hexan-1-ol](/img/structure/B8014958.png)
![2-Pyridinecarboxamide, 6-bromo-N-[2-(dimethylamino)ethyl]-](/img/structure/B8014973.png)
![6-Bromo-N-[2-(piperidin-1-yl)ethyl]pyridine-2-carboxamide](/img/structure/B8014974.png)
